N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c22-17-8-6-16(7-9-17)21(28)23-13-12-19-25-24-18-10-11-20(26-27(18)19)29-14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNZGRXEELGWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The synthesis begins with the formation of the triazolopyridazine core.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the intermediate with 4-fluorobenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution: The fluorobenzamide moiety can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Modified benzylsulfanyl derivatives
Substitution: Substituted fluorobenzamides
Scientific Research Applications
N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Structural and Molecular Comparisons
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in increases metabolic stability but reduces solubility compared to the target compound’s fluorine atom.
- Molecular Weight : The target compound (estimated ~452 Da) is smaller than (471 Da) and (~598 Da), suggesting better bioavailability and membrane permeability .
- Lipophilicity : Fluorine in the target compound may lower logP compared to ’s trifluoromethyl group but increase it relative to ’s polar methoxy groups.
Cytotoxicity and Receptor Interactions
- Triazolopyridazine Core : Derivatives like compound 24 () show cytotoxicity against Hep cell lines (IC₅₀ < 5 μg/mL), with substituents at position 6 critically influencing potency . The benzylsulfanyl group in the target compound may confer similar bioactivity, though direct data is lacking.
- GABAA Receptor Modulation : L838417 () is a selective α2/α3 GABAA receptor modulator with anxiolytic effects. Structural similarities suggest the target compound could interact with related receptors, but differences in substituents (e.g., tert-butyl in L838417 vs. benzylsulfanyl) likely alter subtype selectivity .
Structure-Activity Relationships (SAR)
Trifluoromethylbenzylsulfanyl (): Enhances metabolic resistance but may reduce solubility. Amide-Linked Sulfanyl (): Increases polarity and molecular weight, likely reducing CNS penetration but improving solubility .
Position 3 Side Chain :
Biological Activity
N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazolopyridazines and exhibits promising properties in various therapeutic areas, including antimicrobial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 382.5 g/mol. Its structure features a triazole ring fused to a pyridazine moiety, with a benzylsulfanyl group attached at the 6-position and a fluorobenzamide moiety contributing to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the triazole ring have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for similar compounds have been reported as follows:
- Staphylococcus aureus : MIC = 6.12 μM
- Escherichia coli : MIC = 25 μM
These findings suggest that the compound could be effective in treating infections caused by these pathogens .
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies demonstrating its ability to inhibit cell proliferation in various cancer cell lines. For example:
- Compounds with similar structural motifs have shown higher antiproliferative activity in 2D assays compared to 3D cultures.
- Specific derivatives have displayed selective activity against lung cancer cell lines such as HCC827 and NCI-H358.
The mechanisms underlying these effects often involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation .
The biological activity of this compound is believed to involve interactions with critical molecular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or DNA replication.
- Receptor Modulation : It may also interact with specific receptors that regulate cell growth and survival.
Case Studies
Several studies have explored the biological activity of related compounds:
-
Study on Antimicrobial Efficacy :
- A recent investigation evaluated the antimicrobial properties of various triazole derivatives against clinical isolates.
- Results indicated that compounds with benzylthio substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
- Anticancer Screening :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
